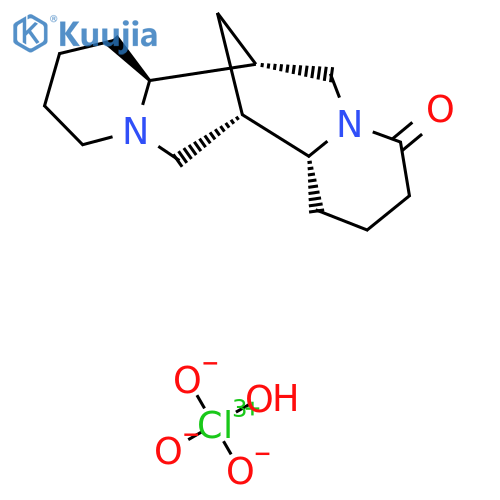Cas no 7400-11-5 ((+)-Lupanine Perchlorate)

(+)-Lupanine Perchlorate structure
商品名:(+)-Lupanine Perchlorate
(+)-Lupanine Perchlorate 化学的及び物理的性質
名前と識別子
-
- LUPANINE PERCHLORATE
- Lupanine, monoperchlorate
- (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid
- AKOS040752746
- 7400-11-5
- (+)-Lupanine Perchlorate
- (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate
- CHEMBL3138659
- (+)-Lupanine (perchlorate)
-
- インチ: 1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;2H/t11-,12+,13-,14+;/m0./s1
- InChIKey: NSUNXMLCIPNHIJ-BHARVXRSSA-N
- ほほえんだ: [Cl+3]([O-])([O-])([O-])O.O=C1CCC[C@@H]2[C@@H]3CN4CCCC[C@H]4[C@@H](CN21)C3
計算された属性
- せいみつぶんしりょう: 348.1452g/mol
- どういたいしつりょう: 348.1452g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 0
- 複雑さ: 470
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 348.82g/mol
- トポロジー分子極性表面積: 95
(+)-Lupanine Perchlorate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA83260-10mg |
(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-11-one, monoperchlorate |
7400-11-5 | ≥95% | 10mg |
$740.00 | 2024-04-19 | |
| A2B Chem LLC | BA83260-1mg |
(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-11-one, monoperchlorate |
7400-11-5 | ≥95% | 1mg |
$107.00 | 2024-04-19 | |
| TRC | L474830-2.5mg |
(+)-Lupanine Perchlorate |
7400-11-5 | 2.5mg |
$ 221.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L912688-5mg |
(+)-Lupanine perchlorate |
7400-11-5 | 98% | 5mg |
¥8,036.10 | 2022-01-14 | |
| 1PlusChem | 1P01LJ18-1mg |
(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-11-one, monoperchlorate |
7400-11-5 | ≥95% | 1mg |
$168.00 | 2024-04-21 | |
| 1PlusChem | 1P01LJ18-10mg |
(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-11-one, monoperchlorate |
7400-11-5 | ≥95% | 10mg |
$978.00 | 2024-04-21 | |
| TRC | L474830-25mg |
(+)-Lupanine Perchlorate |
7400-11-5 | 25mg |
$1694.00 | 2023-05-18 | ||
| TRC | L474830-1mg |
(+)-Lupanine Perchlorate |
7400-11-5 | 1mg |
$ 121.00 | 2023-09-07 | ||
| TRC | L474830-10mg |
(+)-Lupanine Perchlorate |
7400-11-5 | 10mg |
$ 798.00 | 2023-09-07 | ||
| A2B Chem LLC | BA83260-5mg |
(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-11-one, monoperchlorate |
7400-11-5 | ≥95% | 5mg |
$477.00 | 2024-04-19 |
7400-11-5 ((+)-Lupanine Perchlorate) 関連製品
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
